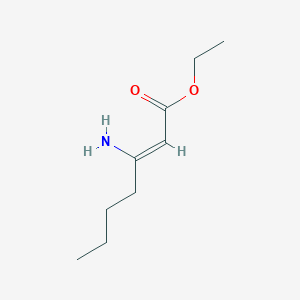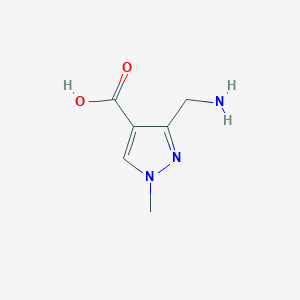![molecular formula C16H19F3N2O4 B13194093 N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide](/img/structure/B13194093.png)
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with hydroxy, methoxyethyl, oxo, and trifluoromethyl groups, and is linked to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The hydroxy, methoxyethyl, oxo, and trifluoromethyl groups are introduced through specific reactions such as hydroxylation, alkylation, oxidation, and trifluoromethylation, respectively.
Coupling with Benzamide: The final step involves coupling the substituted piperidine ring with benzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in various biological pathways.
Pathways Involved: The compound can modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(methyl)piperidin-3-yl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[6-hydroxy-1-(2-ethoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity.
Properties
Molecular Formula |
C16H19F3N2O4 |
|---|---|
Molecular Weight |
360.33 g/mol |
IUPAC Name |
N-[6-hydroxy-1-(2-methoxyethyl)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]benzamide |
InChI |
InChI=1S/C16H19F3N2O4/c1-25-10-9-21-14(23)12(7-8-15(21,24)16(17,18)19)20-13(22)11-5-3-2-4-6-11/h2-6,12,24H,7-10H2,1H3,(H,20,22) |
InChI Key |
RWVPBPADWSETMZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}-2-methylpropan-1-one](/img/structure/B13194014.png)




![1-[(Benzyloxy)carbonyl]-4-fluoro-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13194048.png)


![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)



![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
